1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-19-13(15-8)17-12(18)16-11-6-14-10-5-3-2-4-9(10)11/h2-7,14H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRTXONKJODCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
This method involves reacting 1H-indol-3-amine with 4-methylthiazol-2-yl isocyanate.
Procedure :
- Synthesis of 4-methylthiazol-2-yl isocyanate :
- Coupling reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 6–8 hours | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the indole amine on the isocyanate’s electrophilic carbon, forming a carbamate intermediate that rearranges to urea.
Carbonyldiimidazole (CDI)-Mediated Synthesis
CDI activates the amine for urea formation without isolating reactive intermediates.
Procedure :
- Activation of 1H-indol-3-amine :
- Coupling with 4-methylthiazol-2-amine :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Reaction Temperature | Reflux (66°C) | |
| Byproduct Management | Imidazole removed via aqueous wash |
Reductive Amination Pathway
Though less common, this method avoids isocyanate handling.
Procedure :
- Formation of Schiff base :
- Reduction to urea :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Reaction Time | 24 hours | |
| Limitations | Lower yield due to competing reduction pathways |
Comparative Analysis of Methods
Optimal Conditions : The isocyanate-amine route offers the highest yield and scalability but requires stringent safety protocols. CDI-mediated synthesis is preferable for small-scale laboratory settings.
Characterization and Validation
Post-synthesis characterization ensures structural fidelity:
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)amine.
Substitution: Formation of halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with potential enhanced properties.
The compound has been investigated for its potential antimicrobial and anticancer properties. The indole and thiazole moieties are known to interact with biological targets, which may modulate enzyme activities or receptor functions.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiazole ring could enhance the binding affinity to cancer-related targets, leading to improved anticancer activity .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Case Study: Urease Inhibition
The compound's structural similarity to known urease inhibitors suggests potential efficacy in treating conditions related to urease activity, such as kidney stones and peptic ulcers . Research indicates that modifications can lead to compounds with enhanced urease inhibitory activity compared to traditional inhibitors.
Material Science
In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique molecular structure allows it to participate in π-π stacking interactions, making it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The indole and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)-3-(2-thiazolyl)urea
- 1-(1H-indol-3-yl)-3-(4-phenylthiazol-2-yl)urea
- 1-(1H-indol-3-yl)-3-(4-chlorothiazol-2-yl)urea
Uniqueness: 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is unique due to the presence of the 4-methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding interactions and specificity compared to other similar compounds.
Biological Activity
1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 276.33 g/mol |
The presence of the indole and thiazole moieties contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. The indole ring can participate in π-π stacking interactions, while the thiazole ring may engage in hydrogen bonding, enhancing binding affinity and specificity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibitory activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The following table summarizes some of the findings:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | 2.39 ± 0.10 | Sorafenib: 2.12 ± 0.18 |
| HCT-116 | 3.90 ± 0.33 | Sorafenib: 2.25 ± 0.71 |
| PC-3 | Not specified | Not specified |
These results indicate that the compound's anticancer properties may be comparable to established therapies, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness superior to traditional antibiotics like ampicillin and streptomycin . The mechanism likely involves inhibition of bacterial topoisomerases, which are crucial for DNA replication.
Case Studies
Several case studies have highlighted the compound's efficacy:
- Antiproliferative Activity : In vitro studies indicated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action.
- Molecular Dynamics Simulations : Simulations have shown that the compound interacts with key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling an isocyanate or carbamate intermediate with the appropriate heterocyclic amine. For example:
- Method A : React 1H-indol-3-amine with 4-methylthiazol-2-yl isocyanate in anhydrous DMF or THF under nitrogen, with monitoring by TLC. Optimize temperature (e.g., 60–80°C) to balance yield and purity .
- Alternative : Use Curtius rearrangement of acyl azides (e.g., indole-3-carbonyl azide) with 4-methylthiazol-2-amine, as described for pyrazole-urea derivatives .
Key considerations : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended to isolate the product .
Advanced: How can discrepancies in NMR data for urea-linked heterocycles, such as unexpected splitting or shifts, be resolved?
Answer:
Discrepancies may arise from tautomerism, solvent effects, or dynamic exchange processes. Methodological approaches include:
- Variable-temperature NMR : Identify slow-exchange protons (e.g., urea NH) by cooling samples to –40°C to slow tautomerization .
- 2D NMR (HSQC, HMBC) : Confirm connectivity and distinguish overlapping signals. For example, HMBC correlations between urea carbonyl (δ ~155–160 ppm) and adjacent NH/CH groups clarify assignments .
- Solvent screening : Use DMSO-d6 to enhance NH proton solubility and resolution .
Refer to data in (δ 9.90 ppm for urea NH) and (δ 6.17 ppm for thiazole protons) as benchmarks .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the urea linkage and substituents. Key signals include indole NH (δ ~10–11 ppm), thiazole protons (δ ~6.5–7.5 ppm), and urea carbonyl (δ ~155–160 ppm) .
- ESI-HRMS : Validate molecular formula (e.g., [M+H]+ for C13H11N4OS requires m/z 279.0703) .
- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve conformational preferences (e.g., planar urea linkage) and hydrogen-bonding networks .
Advanced: How can computational modeling predict the bioactivity of this compound against microbial targets?
Answer:
- Molecular docking : Screen against targets like LasR (biofilm regulation) using AutoDock Vina. Compare binding poses with known inhibitors (e.g., C1 in ) to identify key interactions (e.g., π-π stacking with indole) .
- QSAR studies : Correlate electronic descriptors (HOMO/LUMO, logP) with anti-tubercular activity, as seen in adamantyl-urea analogs () .
- MD simulations : Assess stability of the urea linkage in physiological conditions (e.g., solvation effects) .
Basic: What challenges arise in achieving high-purity synthesis, and how are they addressed?
Answer:
- Byproduct formation : Competing reactions (e.g., urea hydrolysis) are minimized by avoiding aqueous conditions during coupling. Use anhydrous solvents and molecular sieves .
- Purification : Employ gradient elution (hexane → ethyl acetate) for column chromatography. Recrystallize from methanol/water to remove unreacted amines .
- Purity assessment : Combine HPLC (C18 column, acetonitrile/water) with TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
Advanced: How do structural modifications at the indole or thiazole moieties influence pharmacokinetics?
Answer:
- Indole substitution : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability. Compare with 1-(4-ethylphenyl)-3-indolyl urea () to assess logP changes .
- Thiazole methylation : The 4-methyl group in improves lipophilicity, potentially enhancing membrane permeability. In vitro assays (e.g., Caco-2 monolayers) quantify absorption .
- Urea linkage : Replace with thiourea ( ) to study hydrogen-bonding effects on target binding .
Basic: What bioactivities are reported for related urea derivatives, and how can they guide research?
Answer:
- Anti-tubercular activity : Adamantyl-urea analogs () show MIC values <1 µg/mL against M. tuberculosis .
- Biofilm inhibition : Urea derivatives (e.g., C1 in ) disrupt quorum sensing in P. aeruginosa (IC50 ~10 µM) .
Guidance : Prioritize assays like microbroth dilution (anti-TB) or crystal violet staining (biofilm inhibition) for initial screens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
